N-Methyl-N-(pyridin-2-yl)propanamide
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Overview
Description
N-Methyl-N-(pyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to the amide nitrogen and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(pyridin-2-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with propanoic acid derivatives under specific conditions. For instance, a Cu-catalyzed dehydrogenative reaction between aldehyde and aminopyridine in the presence of iodine has been reported . Another method involves oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-Methyl-N-(pyridin-2-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Methyl-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-N-(pyridin-2-yl)propanamide include:
- N-Methylpropionamide
- N-Methylpropionic acid amide
- N-Methylpropionsaureamid
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other amides. This structural feature makes it valuable in specific applications where the pyridine ring plays a crucial role in the compound’s activity.
Properties
CAS No. |
71156-35-9 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-methyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h4-7H,3H2,1-2H3 |
InChI Key |
BHVDLHHXSQUQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=CC=CC=N1 |
Origin of Product |
United States |
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